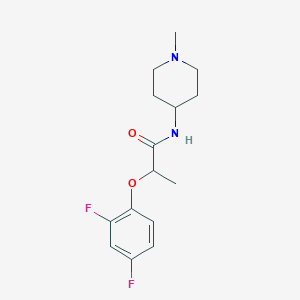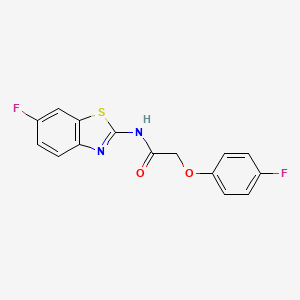![molecular formula C14H16BrNO2 B5169739 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves its ability to interact with specific molecular targets in cells. In cancer cells, this compound 1 inhibits the PI3K/Akt/mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. In Alzheimer's disease, this compound 1 has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress in the brain.
Biochemical and Physiological Effects
This compound 1 has been found to have various biochemical and physiological effects in cells and animal models. In cancer cells, this compound 1 induces apoptosis and inhibits cell proliferation by regulating the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, this compound 1 has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in lab experiments is its high potency and selectivity for specific molecular targets. However, one limitation is that the compound may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of this compound 1 to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound 1 in animal models.
Synthesis Methods
The synthesis of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves the reaction of 4-bromophenol with 2-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(4-bromophenoxy)-2-butene. The resulting compound is then reacted with morpholine in the presence of palladium on carbon as a catalyst to yield this compound.
Scientific Research Applications
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been studied for its potential therapeutic applications in various fields, including cancer research and neuroscience. In cancer research, this compound 1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroscience, this compound 1 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
4-[4-(4-bromophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXMMQEFXRIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)


![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
